This compound is classified as a quinazolinone derivative, which is a class of compounds known for their diverse pharmacological properties. The source of this compound includes various chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis, and properties .
The synthesis of 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone typically involves several key steps:
The synthesis can be influenced by factors such as reaction temperature, solvent choice, and the presence of catalysts. For instance, reactions conducted in polar solvents like acetonitrile at elevated temperatures often yield higher product purity and yield .
The molecular structure of 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone can be described using its InChI key and molecular formula:
The structure features a quinazolinone core that is substituted with an ethyl linker connecting to a brominated indole moiety and a methylethoxy-substituted phenyl group. This arrangement contributes to its potential biological activity.
The compound participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone is primarily linked to its interaction with specific receptors in biological systems. Research indicates that this compound exhibits high binding affinity to cholecystokinin receptors, which are involved in various physiological processes including digestion and satiety regulation.
The spatial arrangement of the indole and quinazolinone rings significantly influences its receptor binding activity. The ethyl linker between these rings allows for optimal distance and flexibility necessary for effective interaction with the receptor . This conformational adaptability is crucial for its pharmacological efficacy.
The physical and chemical properties of 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 502.4 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under standard conditions |
Toxicity | IC50 = 0.0093 µM (in mouse brain assays) |
These properties indicate its potential utility in various applications within medicinal chemistry.
The applications of 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone are primarily focused on:
Quinazolinone derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. These bicyclic heterocycles consist of a benzene ring fused to pyrimidin-4(3H)-one, enabling diverse substitutions at positions 2, 3, and 4. The planar, electron-rich system facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Clinically approved quinazolinone-based drugs include the antihypertensive agents prazosin and doxazosin (α1-adrenergic antagonists) and the anticancer drug gefitinib (EGFR tyrosine kinase inhibitor) [3] [4]. The 4(3H)-quinazolinone tautomer predominates in biological systems, enhancing stability and target binding through its conjugated system and hydrogen-bond accepting carbonyl group. Modifications at the N3 position (as in the subject compound) and C2 position significantly influence pharmacological potency and receptor selectivity [3] [4].
Molecular hybridization of indole and quinazolinone moieties creates synergistic pharmacophores that exploit the biological relevance of both heterocycles. Indole nuclei, prevalent in neurotransmitters (serotonin) and natural products (reserpine, vinca alkaloids), confer favorable properties for CNS penetration, including moderate lipophilicity and hydrogen-bonding capacity. Recent studies demonstrate that 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.98 μg/mL, validating this hybrid approach [6]. The ethyl linker in the subject compound (connecting indole C3 to quinazolinone C2) provides conformational flexibility while maintaining spatial proximity essential for receptor binding. This strategic fusion expands the chemical space for targeting neurological disorders, cancers, and infectious diseases [6].
Cholecystokinin (CCK) receptors are G-protein coupled receptors (GPCRs) with two subtypes: CCK1 (peripheral) and CCK2 (central/nervous). The CCK2 receptor (CCK2R) is implicated in anxiety, panic disorders, nociception, and gastric acid secretion through its interaction with the neuropeptides CCK-8 and gastrin. Antagonism of CCK2R represents a therapeutic strategy for psychiatric conditions, with preclinical studies showing anxiolytic effects and modulation of opioid analgesia. The subject compound (designated LY 225910) was developed as a potent, selective CCK2R antagonist to probe CCKergic neurotransmission without activity at CCK1 receptors, distinguishing it from earlier non-selective antagonists [1] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1